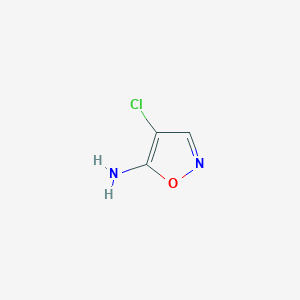
(2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(Dimethylamino)-1-(1-naphthyl)prop-2-en-1-one, or DMNPP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 221.3 g/mol and a boiling point of 248.7 °C. DMNPP is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of DMNPP is not well understood. However, it is believed to act as a catalyst for the reaction of 1-naphthaldehyde with dimethylamine, resulting in the formation of DMNPP. It is also believed to act as a Lewis acid, which can facilitate the formation of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMNPP are not well understood. It is believed to be non-toxic, but it has not been extensively studied. It has been used in laboratory experiments to study the mechanism of action of various drugs, but its effects on humans have not been studied.
Advantages and Limitations for Lab Experiments
The advantages of using DMNPP in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively non-toxic and has a wide range of uses. The main limitation of using DMNPP in laboratory experiments is its lack of toxicity data, as it has not been extensively studied.
Future Directions
For research on DMNPP include further studies of its mechanism of action, biochemical and physiological effects, and toxicity. Additionally, further studies on the synthesis and applications of DMNPP could lead to new and improved methods for synthesizing pharmaceuticals, pesticides, and other organic compounds. Furthermore, further research could be conducted to explore the potential of DMNPP as a catalyst for the synthesis of polymers. Finally, further studies could be conducted to explore the potential of DMNPP as a reagent for the synthesis of heterocyclic compounds.
Synthesis Methods
DMNPP can be synthesized by a variety of methods, including the reaction of 1-naphthaldehyde with dimethylamine in the presence of a catalyst, such as p-toluenesulfonic acid or piperidine. The reaction of 1-naphthaldehyde with dimethylamine in the presence of a Lewis acid, such as boron trifluoride, can also be used to synthesize DMNPP.
Scientific Research Applications
DMNPP has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. DMNPP has also been used in the synthesis of polymers and in the study of the mechanism of action of various drugs.
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-naphthalen-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAXCVLDBZWEM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(1-naphthyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)


![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)
![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)


![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)
![4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2972863.png)


